2-{[9-(4-Butoxyphenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]sulfanyl}-N-(3-cyanophenyl)acetamide
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Overview
Description
2-{[9-(4-Butoxyphenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]sulfanyl}-N-(3-cyanophenyl)acetamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[9-(4-Butoxyphenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]sulfanyl}-N-(3-cyanophenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine core: This step involves the cyclization of appropriate hydrazine derivatives with nitriles under reflux conditions in ethanol.
Introduction of the butoxyphenyl group: This is achieved through a nucleophilic substitution reaction using 4-butoxyphenyl bromide in the presence of a base such as potassium carbonate.
Attachment of the sulfanyl group: The sulfanyl group is introduced via a thiolation reaction using thiourea and subsequent oxidation.
Acylation with 3-cyanophenyl acetic acid: The final step involves the acylation of the intermediate with 3-cyanophenyl acetic acid under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to improve reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-{[9-(4-Butoxyphenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]sulfanyl}-N-(3-cyanophenyl)acetamide undergoes various chemical reactions, including:
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The butoxyphenyl group can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Potassium carbonate, dimethylformamide as solvent.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-{[9-(4-Butoxyphenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]sulfanyl}-N-(3-cyanophenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It has shown potential as a kinase inhibitor, particularly targeting CDK2, which is involved in cell cycle regulation and cancer progression.
Biological Studies: The compound has been used in studies to investigate its cytotoxic effects on various cancer cell lines, including MCF-7, HCT-116, and HepG-2.
Chemical Biology: It serves as a tool compound to study the biological pathways and molecular targets associated with its activity.
Industrial Applications: Potential use in the development of new pharmaceuticals and agrochemicals due to its diverse biological activities.
Mechanism of Action
The mechanism of action of 2-{[9-(4-Butoxyphenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]sulfanyl}-N-(3-cyanophenyl)acetamide involves inhibition of CDK2/cyclin A2 complex, leading to cell cycle arrest and apoptosis in cancer cells . The compound binds to the ATP-binding site of CDK2, preventing phosphorylation of downstream targets necessary for cell cycle progression .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also exhibit kinase inhibitory activity and have been studied for their anticancer properties.
Triazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: Similar in structure and function, these compounds are known for their biological activities, including kinase inhibition.
Uniqueness
2-{[9-(4-Butoxyphenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]sulfanyl}-N-(3-cyanophenyl)acetamide is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for CDK2. This makes it a promising candidate for further development as a therapeutic agent .
Properties
Molecular Formula |
C26H23N7O2S |
---|---|
Molecular Weight |
497.6 g/mol |
IUPAC Name |
2-[[11-(4-butoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]-N-(3-cyanophenyl)acetamide |
InChI |
InChI=1S/C26H23N7O2S/c1-2-3-13-35-21-9-7-19(8-10-21)22-15-23-25-29-30-26(32(25)11-12-33(23)31-22)36-17-24(34)28-20-6-4-5-18(14-20)16-27/h4-12,14-15H,2-3,13,17H2,1H3,(H,28,34) |
InChI Key |
MMXDTXVCCXWAOH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NN3C=CN4C(=NN=C4SCC(=O)NC5=CC=CC(=C5)C#N)C3=C2 |
Origin of Product |
United States |
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